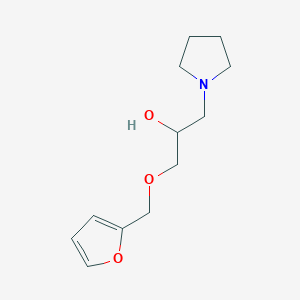
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol is a chemical compound that features a furan ring, a pyrrolidine ring, and a propanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:
Formation of the Furan-2-ylmethoxy Intermediate: This can be achieved by reacting furan-2-carbaldehyde with methanol in the presence of an acid catalyst.
Nucleophilic Substitution: The furan-2-ylmethoxy intermediate is then reacted with 3-chloropropan-1-ol under basic conditions to form the desired product.
Cyclization: The final step involves the cyclization of the intermediate with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Addition: The double bonds in the furan ring can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Addition: Addition reactions can be facilitated by catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Addition: Formation of addition products with various functional groups.
科学研究应用
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The furan and pyrrolidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(Furan-2-ylmethoxy)-3-(morpholin-1-yl)propan-2-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
1-(Furan-2-ylmethoxy)-3-(piperidin-1-yl)propan-2-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(Furan-2-ylmethoxy)-3-(azetidin-1-yl)propan-2-ol: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to the combination of the furan and pyrrolidine rings, which confer specific chemical and biological properties
属性
IUPAC Name |
1-(furan-2-ylmethoxy)-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(8-13-5-1-2-6-13)9-15-10-12-4-3-7-16-12/h3-4,7,11,14H,1-2,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICTQOJDXPPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2503221.png)
![3-(2-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2503223.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)
![3-(benzenesulfonyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}propanamide](/img/structure/B2503225.png)
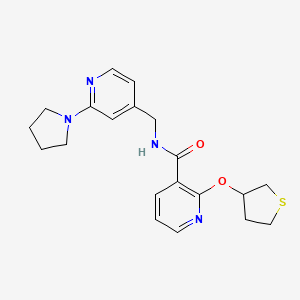
![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2503227.png)
![7-chloro-1-[(3-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2503228.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)
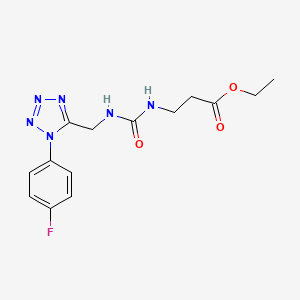
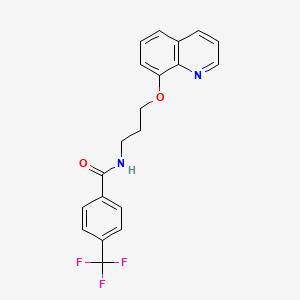
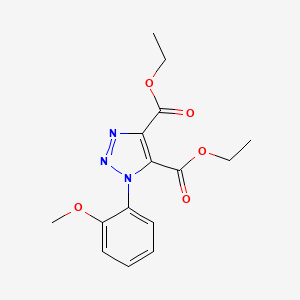
![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)
